molecular formula C18H20N2O3S B5731136 ethyl 4-({[(4-methoxy-2-methylphenyl)amino]carbonothioyl}amino)benzoate

ethyl 4-({[(4-methoxy-2-methylphenyl)amino]carbonothioyl}amino)benzoate

Cat. No. B5731136
M. Wt: 344.4 g/mol
InChI Key: LFUKANANHXSXNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-({[(4-methoxy-2-methylphenyl)amino]carbonothioyl}amino)benzoate, also known as E7046, is a small molecule inhibitor that has shown promising results in scientific research. This compound has been synthesized using a specific method and has been extensively studied for its mechanism of action and biochemical and physiological effects. In

Mechanism of Action

Ethyl 4-({[(4-methoxy-2-methylphenyl)amino]carbonothioyl}amino)benzoate inhibits the activity of the enzyme myeloid differentiation primary response 88 (MyD88), which is involved in the signaling pathway of Toll-like receptors (TLRs). TLRs play a key role in the immune response by recognizing pathogen-associated molecular patterns (PAMPs) and initiating an inflammatory response. By inhibiting MyD88, ethyl 4-({[(4-methoxy-2-methylphenyl)amino]carbonothioyl}amino)benzoate can reduce inflammation and inhibit tumor growth.
Biochemical and Physiological Effects:
ethyl 4-({[(4-methoxy-2-methylphenyl)amino]carbonothioyl}amino)benzoate has been shown to have anti-inflammatory effects in preclinical models of inflammatory diseases such as rheumatoid arthritis and colitis. It has also been shown to inhibit tumor growth in preclinical models of various cancers, including breast cancer and melanoma. ethyl 4-({[(4-methoxy-2-methylphenyl)amino]carbonothioyl}amino)benzoate has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

Ethyl 4-({[(4-methoxy-2-methylphenyl)amino]carbonothioyl}amino)benzoate has several advantages for lab experiments, including its specificity for MyD88 and its ability to inhibit TLR signaling. However, it is important to note that ethyl 4-({[(4-methoxy-2-methylphenyl)amino]carbonothioyl}amino)benzoate has not yet been tested in clinical trials, and its efficacy and safety in humans are not yet known. Additionally, the synthesis of ethyl 4-({[(4-methoxy-2-methylphenyl)amino]carbonothioyl}amino)benzoate is complex and may be difficult to reproduce in some labs.

Future Directions

There are several potential future directions for research on ethyl 4-({[(4-methoxy-2-methylphenyl)amino]carbonothioyl}amino)benzoate. One area of interest is the development of ethyl 4-({[(4-methoxy-2-methylphenyl)amino]carbonothioyl}amino)benzoate as a therapeutic agent for inflammatory diseases and cancer. Clinical trials will be necessary to determine the safety and efficacy of ethyl 4-({[(4-methoxy-2-methylphenyl)amino]carbonothioyl}amino)benzoate in humans. Additionally, further research is needed to fully understand the mechanism of action of ethyl 4-({[(4-methoxy-2-methylphenyl)amino]carbonothioyl}amino)benzoate and its effects on the immune system. Finally, new synthesis methods may be developed to improve the efficiency and reproducibility of ethyl 4-({[(4-methoxy-2-methylphenyl)amino]carbonothioyl}amino)benzoate production.

Synthesis Methods

Ethyl 4-({[(4-methoxy-2-methylphenyl)amino]carbonothioyl}amino)benzoate is synthesized using a multistep process that involves the reaction of benzoic acid with thionyl chloride to produce benzoyl chloride. This is followed by the reaction of benzoyl chloride with 4-aminophenyl methanesulfonate to produce 4-({[(4-methoxy-2-methylphenyl)amino]carbonothioyl}amino)benzoic acid. Finally, ethyl 4-({[(4-methoxy-2-methylphenyl)amino]carbonothioyl}amino)benzoate is produced by reacting the acid with ethyl alcohol.

Scientific Research Applications

Ethyl 4-({[(4-methoxy-2-methylphenyl)amino]carbonothioyl}amino)benzoate has been studied extensively in scientific research for its potential as a therapeutic agent. It has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases. ethyl 4-({[(4-methoxy-2-methylphenyl)amino]carbonothioyl}amino)benzoate has been studied in preclinical models for the treatment of cancer, inflammatory diseases, and autoimmune diseases.

properties

IUPAC Name

ethyl 4-[(4-methoxy-2-methylphenyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-4-23-17(21)13-5-7-14(8-6-13)19-18(24)20-16-10-9-15(22-3)11-12(16)2/h5-11H,4H2,1-3H3,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUKANANHXSXNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC2=C(C=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-{[(4-methoxy-2-methylphenyl)carbamothioyl]amino}benzoate

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